molecular formula C18H29BN2O4 B12985566 tert-Butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate

tert-Butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate

Cat. No.: B12985566
M. Wt: 348.2 g/mol
InChI Key: ABODNKKESQYAOH-UHFFFAOYSA-N
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Description

tert-Butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate is a compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of the boronic ester group makes this compound a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

The synthesis of tert-Butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate, which is then coupled with a pyridine derivative. The reaction conditions often involve the use of palladium catalysts and bases such as sodium acetate .

Chemical Reactions Analysis

tert-Butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like sodium acetate, and oxidizing agents such as hydrogen peroxide . The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate involves its ability to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with an aryl or vinyl halide to form a new carbon-carbon bond . This mechanism is crucial for the synthesis of complex organic molecules and pharmaceuticals.

Comparison with Similar Compounds

tert-Butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate can be compared with other boronic esters, such as:

These compounds share similar chemical properties and reactivity due to the presence of the boronic ester group. the specific structure and functional groups attached to the boronic ester can influence their reactivity and applications. This compound is unique due to its pyridine and carbamate groups, which can provide additional functionality and reactivity in organic synthesis.

Biological Activity

tert-Butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate is a compound that incorporates a pyridine moiety and a dioxaborolane group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. The structural features of this compound suggest possible interactions with biological targets, which can lead to various therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C15H28BNO4C_{15}H_{28}BNO_4. Its IUPAC name reflects its complex structure:

IUPAC Name tert butyl 2 5 4 4 5 5 tetramethyl 1 3 2 dioxaborolan 2 yl pyridin 2 yl ethyl carbamate\text{IUPAC Name tert butyl 2 5 4 4 5 5 tetramethyl 1 3 2 dioxaborolan 2 yl pyridin 2 yl ethyl carbamate}

The compound features a tert-butyl group that enhances lipophilicity and potentially improves bioavailability. The dioxaborolane unit is known for its role in stabilizing certain biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in several areas:

  • Anticancer Activity : Compounds containing dioxaborolane groups have been studied for their ability to inhibit cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways that regulate growth and apoptosis.
  • Antimicrobial Properties : The presence of the pyridine ring may contribute to antimicrobial activity. Pyridine derivatives have been shown to possess significant antibacterial and antifungal properties.
  • Neuroprotective Effects : Some studies suggest that similar compounds can exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Dioxaborolane Derivatives : A study published in the Journal of Medicinal Chemistry explored various dioxaborolane derivatives for their anticancer properties. It was found that modifications to the dioxaborolane structure significantly affected potency against different cancer cell lines .
  • Pyridine-Based Antimicrobials : Research demonstrated that pyridine derivatives could effectively inhibit bacterial growth in vitro. The study indicated that substituents on the pyridine ring played a crucial role in enhancing antimicrobial activity .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Dioxaborolane Derivative AAnticancer (breast cancer cells)
Pyridine Derivative BAntimicrobial (E. coli)
Dioxaborolane-Pyridine Hybrid CNeuroprotective (neuronal cell lines)

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Cell Cycle Interference : Compounds with similar structures have been shown to disrupt the cell cycle in cancer cells by inhibiting key regulatory proteins.
  • Reactive Oxygen Species (ROS) Modulation : Some derivatives can alter ROS levels within cells, leading to apoptosis in malignant cells while protecting normal cells from oxidative damage.
  • Enzyme Inhibition : The interaction with specific enzymes involved in metabolic pathways may also contribute to the observed biological activities.

Properties

Molecular Formula

C18H29BN2O4

Molecular Weight

348.2 g/mol

IUPAC Name

tert-butyl N-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethyl]carbamate

InChI

InChI=1S/C18H29BN2O4/c1-16(2,3)23-15(22)20-11-10-14-9-8-13(12-21-14)19-24-17(4,5)18(6,7)25-19/h8-9,12H,10-11H2,1-7H3,(H,20,22)

InChI Key

ABODNKKESQYAOH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CCNC(=O)OC(C)(C)C

Origin of Product

United States

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